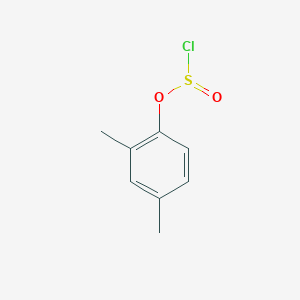

2,4-Dimethylphenyl sulfurochloridoite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61268-30-2 |

|---|---|

Molecular Formula |

C8H9ClO2S |

Molecular Weight |

204.67 g/mol |

IUPAC Name |

1-chlorosulfinyloxy-2,4-dimethylbenzene |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-4-8(7(2)5-6)11-12(9)10/h3-5H,1-2H3 |

InChI Key |

SIFGVRLRDJARCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dimethylphenyl Sulfurochloridoite and Analogues

Precursor Synthesis Strategies for Aryl Thiol Derivatives

The critical precursor for the target compound is 2,4-dimethylthiophenol. Its synthesis can be approached from different commercially available starting materials, primarily aromatic hydrocarbons or phenols. These methods involve the introduction of a sulfur functionality onto the dimethyl-substituted benzene (B151609) ring.

Two principal routes have been established for the efficient synthesis of 2,4-dimethylthiophenol: the chlorosulfonation of 1,3-xylene followed by reduction, and the rearrangement of a thiocarbamate derived from 2,4-dimethylphenol (B51704).

The first major pathway begins with 1,3-xylene, which undergoes chlorosulfonation to yield 2,4-dimethylbenzene-1-sulfonyl chloride. This intermediate is then reduced to the desired 2,4-dimethylthiophenol. A refined process for this conversion involves the chlorosulfonation of 1,3-xylene at a controlled temperature range of 0 °C to 30 °C. The resulting 2,4-dimethylbenzenesulfonyl chloride is subsequently reduced using metallic zinc and a mineral acid at a temperature between 30 °C and 50 °C. This method is notable for its high yields, which range from 70% to 90%, and produces a final product with a purity of 95% to 99.9%. quickcompany.in The reduction of aryl sulfonyl chlorides with zinc dust and acid is a well-established method that generally provides good yields of the pure thiophenol product. orgsyn.orggoogle.com

A second effective strategy starts from the corresponding phenol, 2,4-dimethylphenol. This approach involves a multi-step sequence beginning with the deprotonation of the phenol, followed by treatment with an N,N-dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. This intermediate then undergoes a thermal rearrangement, known as the Newman-Kwart rearrangement, to yield the more stable S-aryl thiocarbamate. The final step is the reduction of this S-aryl thiocarbamate, typically with a powerful reducing agent like lithium aluminium hydride (LiAlH4), to afford the target 2,4-dimethylthiophenol.

| Parameter | Route 1: From 1,3-Xylene | Route 2: From 2,4-Dimethylphenol |

|---|---|---|

| Starting Material | 1,3-Xylene | 2,4-Dimethylphenol |

| Key Intermediate | 2,4-Dimethylbenzenesulfonyl chloride | S-(2,4-dimethylphenyl) thiocarbamate |

| Key Reactions | Chlorosulfonation, Reduction | Thiocarbamoylation, Newman-Kwart Rearrangement, Reduction |

| Primary Reagents | Chlorosulfonic acid, Zinc, Mineral Acid | NaH, N,N-Dimethylthiocarbamoyl chloride, LiAlH4 |

| Reported Yield | 70-90% quickcompany.in | High yields reported for each step |

| Product Purity | 95-99.9% quickcompany.in | High purity achievable after purification |

The synthesis of aryl thiols from basic aromatic hydrocarbons is a fundamental transformation in organosulfur chemistry. The conversion of 1,3-xylene into 2,4-dimethylthiophenol serves as a prime example of this process. The initial step, electrophilic chlorosulfonation with chlorosulfonic acid, directly functionalizes the hydrocarbon ring. quickcompany.in The subsequent reduction of the resulting sulfonyl chloride is a robust method for generating the thiol. quickcompany.in

Beyond this classic approach, modern synthetic chemistry has introduced transition-metal-catalyzed methods for forming carbon-sulfur bonds. These techniques often start with aryl halides (which can be produced from aromatic hydrocarbons via halogenation) and a sulfur source. For instance, copper-catalyzed coupling reactions of aryl iodides with sulfur powder, followed by reduction, can produce a wide range of substituted aryl thiols. organic-chemistry.org Similarly, palladium-catalyzed processes have been developed for the S-arylation of thiols with aryl halides, which, while more commonly used to form sulfides, are part of the broader toolkit for C-S bond formation.

Chlorosulfination and Related Reactions for Sulfurochloridoite Formation

The conversion of an aryl thiol, such as 2,4-dimethylthiophenol, into a sulfurochloridoite derivative involves the formation of a sulfur-chlorine bond and oxidation of the sulfur atom. The most direct and well-documented transformations in this category are oxidative chlorination reactions that typically yield the more stable sulfonyl chlorides (Ar-SO₂Cl). These methods are often one-pot procedures that convert thiols efficiently into their corresponding sulfonyl chlorides.

Direct halogenation in the context of converting thiols to sulfonyl chlorides refers to one-pot processes where a chlorinating agent also serves as the oxidant. N-chloro reagents are particularly effective for this purpose. Reagents such as N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have been successfully employed for the oxychlorination of thiols and disulfides. researchgate.net Specifically, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as a mild and efficient reagent for the direct oxidative conversion of various sulfur compounds, including thiols and disulfides, into the corresponding arenesulfonyl chlorides in good to excellent yields. lookchem.com The reactions are typically rapid, often completing in under an hour at room temperature, and tolerate a variety of functional groups on the aromatic ring. lookchem.com

Oxidative chlorosulfonation provides a direct pathway from thiols to sulfonyl chlorides, bypassing the need to isolate intermediate compounds. Several reagent systems have been developed to achieve this transformation under mild conditions.

One highly effective system combines hydrogen peroxide (H₂O₂) with thionyl chloride (SOCl₂). acs.orgorganic-chemistry.org This combination proves to be a highly reactive reagent for the oxidative chlorination of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org The reaction is extremely fast, often reaching completion in minutes at room temperature, and proceeds in excellent yields. acs.orgorganic-chemistry.org The optimized conditions typically involve a 1:3 molar ratio of the thiol to H₂O₂. organic-chemistry.org

Another environmentally conscious approach utilizes a metal-free system comprising ammonium (B1175870) nitrate (B79036) (AN), an aqueous solution of hydrochloric acid (HCl), and oxygen as the terminal oxidant. rsc.org In this catalytic cycle, ammonium nitrate serves as a source of nitrogen oxides (NO/NO₂), which are crucial for the redox process. Optimal conversion of thiophenol to its sulfonyl chloride was achieved using 1.0 equivalent of AN and 1.8 equivalents of 37% aqueous HCl. rsc.org

Continuous flow protocols have also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using nitric acid, hydrochloric acid, and oxygen, highlighting the scalability and safety improvements of modern synthetic methods. nih.gov

| Method | Key Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| DCDMH Oxidation | 2,4-Dichloro-5,5-dimethylhydantoin (DCDMH), aq. Acetonitrile | Room temperature, <1 hour | Mild conditions, broad substrate scope, rapid reaction. lookchem.com |

| H₂O₂/SOCl₂ System | Hydrogen peroxide (H₂O₂), Thionyl chloride (SOCl₂) | Room temperature, ~1 minute | Extremely fast, high yields, readily available reagents. acs.orgorganic-chemistry.org |

| AN/HCl/O₂ System | Ammonium nitrate (AN), HCl, Oxygen (air) | 60 °C | Environmentally benign, metal-free, uses O₂ as terminal oxidant. rsc.org |

Catalyst Systems and Reaction Condition Optimization in Sulfurochloridoite Synthesis

The solvent system and temperature profile are critical parameters in the synthesis of aryl sulfurochloridoites. The solvent not only facilitates the dissolution of reactants but can also play a direct role in the reaction mechanism and stabilization of intermediates. The reaction temperature directly impacts the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts.

The selection of an appropriate solvent is crucial for maximizing the yield and purity of the desired sulfurochloridoite. The polarity of the solvent can influence the solubility of the starting materials and the stability of the reactive intermediates. The interaction between the solvent and the reaction intermediates can affect the energy barrier of the reaction. mdpi.com

Table 1: Effect of Solvent on the Synthesis of Aryl Sulfurochloridoites

| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Temperature (°C) | Observations |

|---|---|---|---|

| Dichloromethane | 9.1 | 0 - 25 | Good solubility for many aryl precursors and thionyl chloride. Relatively inert. |

| Toluene | 2.4 | 25 - 110 | Can facilitate higher reaction temperatures. Less polar. |

| Acetonitrile | 37.5 | 25 - 80 | Polar aprotic solvent, can stabilize charged intermediates. |

Temperature control is essential for controlling the reaction rate and minimizing the formation of side products. The optimal temperature profile often involves an initial low-temperature phase for the mixing of reactants, followed by a gradual increase to the desired reaction temperature to drive the reaction to completion. researchgate.net

Both Lewis and Brønsted acids can catalyze the synthesis of aryl sulfurochloridoites. These catalysts function by activating the sulfinylating agent, typically thionyl chloride (SOCl₂), thereby facilitating the electrophilic attack on the aromatic ring.

Lewis Acid Catalysis:

Lewis acids, such as metal halides (e.g., AlCl₃, FeCl₃, BiCl₃) and metal triflates (e.g., Bi(OTf)₃), are effective catalysts for the synthesis of aryl sulfinyl chlorides from electron-rich aromatic compounds. researchgate.net The Lewis acid coordinates to the oxygen atom of thionyl chloride, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by the aromatic ring. The catalytic cycle generally involves the activation of thionyl chloride, electrophilic aromatic substitution, and regeneration of the catalyst. The choice of Lewis acid can significantly impact the reaction's efficiency and selectivity. For instance, bismuth(III) salts have been shown to be effective catalysts for this transformation. researchgate.net

Table 2: Comparison of Lewis Acid Catalysts in Aryl Sulfinyl Chloride Synthesis

| Catalyst | Typical Loading (mol%) | Reaction Conditions | Advantages |

|---|---|---|---|

| BiCl₃ | 5 - 10 | Room temperature to 50°C | Relatively mild and effective for electron-rich arenes. researchgate.net |

| Bi(OTf)₃·xH₂O | 1 - 5 | Room temperature | More efficient than BiCl₃. researchgate.net |

| AlCl₃ | Stoichiometric | 0°C to room temperature | Highly active, but can lead to side reactions with sensitive substrates. |

Brønsted Acid Catalysis:

Strong Brønsted acids can also promote the formation of aryl sulfurochloridoites. The acid protonates the thionyl chloride, which enhances its electrophilicity. While less common than Lewis acid catalysis for this specific transformation, Brønsted acids are crucial in related reactions involving sulfonic acids. Chiral Brønsted acids have been extensively developed for asymmetric catalysis, highlighting their ability to create a specific chemical environment for a reaction. nih.govresearchgate.net In the context of achiral sulfurochloridoite synthesis, simpler Brønsted acids like sulfuric acid could potentially be employed, although care must be taken to avoid unwanted side reactions such as sulfonation.

Purification and Isolation Techniques for Aryl Sulfurochloridoites

The purification and isolation of the target aryl sulfurochloridoite from the reaction mixture are critical steps to obtain a product of high purity. Common impurities may include unreacted starting materials, catalyst residues, and byproducts from side reactions. The choice of purification method depends on the physical and chemical properties of the desired compound and the impurities.

Due to the moisture sensitivity of sulfurochloridoites, all purification steps must be conducted under anhydrous conditions.

Common techniques for the purification of aryl sulfurochloridoites include:

Distillation: For liquid sulfurochloridoites, vacuum distillation is often the method of choice. This technique separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure allows for the purification of high-boiling or thermally sensitive compounds at lower temperatures, thus preventing decomposition.

Crystallization: If the aryl sulfurochloridoite is a solid, recrystallization from an appropriate solvent can be a highly effective purification method. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.

Chromatography: Column chromatography, typically using silica (B1680970) gel or alumina (B75360) as the stationary phase, can be used to separate the desired product from impurities. A suitable eluent (solvent system) is chosen to move the components of the mixture down the column at different rates. This technique is particularly useful for separating compounds with similar polarities.

Slurry Washing: A crude solid product can be purified by washing it as a slurry with a solvent in which the desired compound is sparingly soluble, but the impurities are readily soluble. google.comgoogle.com This method is effective for removing highly soluble impurities from a solid product.

The selection of the most appropriate purification technique or a combination of techniques is essential for obtaining 2,4-dimethylphenyl sulfurochloridoite in high purity, which is often a prerequisite for its use in subsequent synthetic steps.

Mechanistic Investigations of 2,4 Dimethylphenyl Sulfurochloridoite Reactivity

Fundamental Principles of Sulfur-Halogen Bond Reactivity in Organic Systems

The sulfur-halogen bond, particularly the sulfur(IV)-chlorine bond found in sulfurochloridoites, is a cornerstone of organosulfur chemistry. This bond is inherently polarized, with the sulfur atom bearing a partial positive charge and the chlorine atom a partial negative charge, making the sulfur atom a prime target for nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating substitution reactions.

The reactivity of sulfonyl halides has been extensively studied, and many of the principles apply to sulfurochloridoites. Nucleophilic substitution at a tetracoordinate sulfonyl sulfur (R-SO₂-Cl) can proceed through different mechanisms, including a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism involving a pentacoordinate intermediate. mdpi.com For sulfurochloridoites (Ar-O-S-Cl), the sulfur is tricoordinate, but the principles of nucleophilic attack remain central. The reaction is initiated by the approach of a nucleophile to the electrophilic sulfur atom. The strength of the nucleophile, the nature of the solvent, and the electronic and steric effects of the aryl group all influence the reaction rate and mechanism. For instance, electron-withdrawing groups on the aryl ring would be expected to increase the electrophilicity of the sulfur atom and accelerate nucleophilic attack. mdpi.com Conversely, the electron-donating methyl groups in 2,4-dimethylphenyl sulfurochloridoite would slightly decrease the reactivity compared to an unsubstituted phenyl sulfurochloridoite.

Nucleophilic and Electrophilic Pathways Involving the Sulfurochloridoite Moiety

The sulfurochloridoite functional group is ambiphilic, capable of acting as both an electrophile at the sulfur center and, under certain conditions, as a precursor to an electrophile for aromatic substitution.

This compound is readily formed from the reaction of 2,4-dimethylphenol (B51704) with thionyl chloride (SOCl₂). masterorganicchemistry.com This intermediate is highly reactive towards oxygen-centered nucleophiles such as water and alcohols.

Hydrolysis: Reaction with water leads to the rapid decomposition of the sulfurochloridoite, regenerating 2,4-dimethylphenol and forming sulfur dioxide and hydrochloric acid.

Alcoholysis: Alcohols react in a similar fashion to produce the corresponding sulfite (B76179) esters (2,4-dimethylphenyl alkyl sulfites). The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom, followed by the elimination of hydrogen chloride.

| Nucleophile | Reagent | Product(s) | Reaction Type |

| Water | H₂O | 2,4-Dimethylphenol + SO₂ + HCl | Hydrolysis |

| Alcohol | R-OH | 2,4-Dimethylphenyl alkyl sulfite + HCl | Alcoholysis |

Nitrogen-centered nucleophiles, such as primary and secondary amines, react readily with this compound. This reaction provides a route to N-sulfinylamine derivatives. The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic sulfur, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or an excess of the amine, is typically used to neutralize the HCl byproduct. masterorganicchemistry.com

| Nucleophile | Reagent | Product(s) | Reaction Type |

| Primary Amine | R-NH₂ | 2,4-Dimethylphenoxy-N-sulfinylamine + R-NH₃⁺Cl⁻ | Aminolysis |

| Secondary Amine | R₂NH | 2,4-Dimethylphenoxy-N,N-disubstituted sulfinamide + R₂NH₂⁺Cl⁻ | Aminolysis |

While the primary reactivity is nucleophilic substitution at the sulfur atom, the sulfurochloridoite moiety can also serve as a precursor for an electrophile in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org In the presence of an activated aromatic substrate, such as another molecule of 2,4-dimethylphenol, sulfinylation of the aromatic ring can occur.

The general mechanism for EAS involves the generation of a strong electrophile that attacks the electron-rich π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. wikipedia.orguci.edu Subsequent loss of a proton restores the aromaticity and yields the substituted product. libretexts.org In this specific case, the electrophile could be the protonated sulfurochloridoite or a complex formed with a Lewis acid. The reaction would likely be directed to the ortho and para positions of the attacking aromatic ring, guided by the activating substituents present. uci.edu

Rearrangement Reactions and Isomerization Pathways

A significant reaction pathway for aryl chlorosulfites is their thermal or acid-catalyzed rearrangement to the isomeric arenesulfonyl chlorides. In the case of this compound, this rearrangement would yield 2,4-dimethylbenzenesulfonyl chloride. This transformation involves the migration of the chlorosulfite group from the phenolic oxygen to the aromatic ring, followed by oxidation of the sulfur atom from S(IV) to S(VI) and migration of the chlorine atom from oxygen to sulfur. While the precise mechanism can be complex, it is a known isomerization pathway in organosulfur chemistry that converts one class of sulfur compounds into another.

Radical Reaction Mechanisms in Organosulfur Chemistry

Organosulfur compounds are known to participate in a variety of radical reactions. ucl.ac.uk Aryl radicals, in particular, are versatile intermediates in organic synthesis. nih.gov For this compound, radical pathways can be initiated by photolysis or the use of radical initiators. Homolytic cleavage of the relatively weak S-Cl bond can generate a 2,4-dimethylphenoxysulfinyl radical ((CH₃)₂C₆H₃-O-S•) and a chlorine radical (Cl•).

These generated radicals can then participate in a cascade of reactions:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from solvent or substrate molecules.

Addition to Alkenes: The sulfur-centered radical can add to double or triple bonds, initiating polymerization or functionalization reactions.

Aryl Radical Generation: Further fragmentation of the 2,4-dimethylphenoxysulfinyl radical could potentially lead to the formation of an aryl radical, although this is less common. Aryl radicals are typically generated from aryl halides or diazonium salts. nih.gov

The specific products formed would depend heavily on the reaction conditions and the other species present in the reaction mixture.

Computational Elucidation of Reaction Transition States and Intermediates

Following an extensive search of available scientific literature, no specific computational studies detailing the reaction transition states and intermediates for this compound were found. Research providing Density Functional Theory (DFT) calculations, energy profiles of reaction pathways, or characterization of transition state geometries and reaction intermediates specifically for this compound does not appear to be published in the accessible domain.

Therefore, a detailed analysis, including data tables on activation energies, bond lengths of transition states, or the energetic properties of intermediates for the reactions of this compound, cannot be provided at this time.

Spectroscopic and Structural Elucidation Techniques for 2,4 Dimethylphenyl Sulfurochloridoite

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy would be utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons in the 2,4-Dimethylphenyl sulfurochloridoite molecule. The spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons would indicate their positions on the benzene (B151609) ring, and their splitting patterns (multiplicity) would reveal the number of adjacent protons, a concept known as spin-spin coupling. The integration of the signals would correspond to the relative number of protons of each type.

Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Singlet, Doublet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would display a signal for each unique carbon atom. The chemical shifts of these signals would help in identifying the types of carbon atoms present (aromatic, methyl). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-S | 145 - 155 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic CH | 120 - 135 |

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the 2,4-dimethylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms by correlating the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the substitution pattern on the aromatic ring and the connectivity of the sulfurochloridoite group to the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene ring, and potentially the S-Cl and S-O bonds of the sulfurochloridoite group.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| S-O Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It would be used to determine the molecular weight of this compound and to obtain information about its structure from the fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, would provide clues about the different structural components and their connectivity.

X-ray Crystallography for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice.

Other Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)

While direct experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature, its spectral characteristics can be reliably predicted by examining structurally related compounds. Raman and UV-Visible spectroscopy are powerful techniques for elucidating the structural features of this molecule, providing complementary information to other methods like NMR and IR spectroscopy.

Raman spectroscopy is particularly useful for observing the vibrational modes of the non-polar bonds and symmetric vibrations within a molecule. For this compound, the spectrum would be dominated by contributions from the 2,4-dimethylphenyl ring and the sulfurochloridoite functional group.

Detailed Research Findings:

The analysis of the Raman spectrum can be broken down into contributions from its constituent parts: the aromatic ring and the chlorosulfite group.

Aromatic Ring and Methyl Group Vibrations: The vibrational modes of the 2,4-dimethylphenyl group are expected to be similar to those observed in xylenes (B1142099). Studies on o-xylene (B151617) and p-xylene (B151628) show characteristic Raman peaks for C-H stretching, ring vibrational modes, and C-H in-plane bending. Aromatic C-H stretching vibrations typically appear around 3000 cm⁻¹. Ring vibrational modes for xylenes are commonly observed near 1365 cm⁻¹ and 1600 cm⁻¹. Specific ring deformation and methyl group vibrations for o-xylene and p-xylene provide a basis for predicting the spectrum of the 2,4-disubstituted ring in the target molecule.

Sulfurochloridoite Group Vibrations: The vibrations of the -O-S(O)Cl group are distinctive. The sulfur-chlorine (S-Cl) bond gives rise to a characteristic stretching vibration. In related sulfonyl chlorides, this peak is found around 375 cm⁻¹, while in thionyl chloride (SOCl₂), a strong Raman peak is observed at 343 cm⁻¹. Therefore, a strong, low-frequency band in this region is anticipated. The sulfur-oxygen double bond (S=O) stretch is also a key diagnostic peak. In studies of related sulfur-oxygen compounds, this vibrational mode is typically observed in the 1100-1150 cm⁻¹ region.

The following table outlines the predicted Raman shifts for this compound based on data from analogous compounds.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Basis for Prediction |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Typical for substituted benzenes |

| ~2920-2980 | Methyl C-H Stretch | Observed in o-xylene and p-xylene |

| ~1615 | Aromatic Ring C=C Stretch | Common in substituted benzenes |

| ~1380 | Methyl C-H Bend (Symmetric) | Common in xylenes |

| ~1140 | S=O Stretch | Based on data from thionyl chloride degradation products |

| ~1050 | Aromatic Ring Breathing Mode | Characteristic of substituted benzenes |

| ~820 | Aromatic C-H Out-of-Plane Bend | Depends on substitution pattern |

| ~550-600 | Aromatic Ring Deformation | Observed in o-xylene |

| ~340-380 | S-Cl Stretch | Based on data from thionyl chloride and aryl sulfonyl chlorides |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher one. For this compound, the primary chromophore is the substituted benzene ring.

Detailed Research Findings:

The electronic spectrum is expected to show absorptions characteristic of a substituted aromatic compound. The position and intensity of these absorption bands are influenced by the substituents on the benzene ring—in this case, two methyl groups and the sulfurochloridoite group.

π → π Transitions:* The benzene ring exhibits characteristic π → π* transitions. The substitution pattern and the nature of the substituents affect the energy of these transitions. For instance, 2,4-dimethylphenol (B51704), a structurally similar compound, shows a maximum absorption at 280 nm in cyclohexane. rsc.orgnii.ac.jp Similarly, p-xylene and o-xylene absorb around 275 nm and 263 nm, respectively. These absorptions correspond to the B-band (benzenoid band) of the aromatic ring.

Influence of the Sulfurochloridoite Group: The -O-S(O)Cl group acts as an auxochrome. Its non-bonding electrons on the oxygen atom can interact with the π-electron system of the benzene ring. This interaction can shift the absorption maxima to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift) and can also affect the molar absorptivity (intensity of the absorption). The precise effect depends on the interplay between inductive and resonance effects of the substituent.

Based on related compounds, the expected UV-Vis absorption data for this compound is summarized below.

| Predicted λmax (nm) | Electronic Transition | Basis for Prediction |

|---|---|---|

| ~270-285 | π → π* (B-band) | Based on absorption of 2,4-dimethylphenol and xylenes |

| ~210-220 | π → π* (E-band) | Typical for substituted benzenes |

Computational and Theoretical Investigations of 2,4 Dimethylphenyl Sulfurochloridoite

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying organic and organosulfur compounds due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, electronic structure, and various spectroscopic properties of 2,4-Dimethylphenyl sulfurochloridoite.

In a typical DFT study, the ground-state energy of the molecule is calculated as a function of its electron density. This allows for the determination of the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. Key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. For this compound, DFT would provide the S-Cl, S-O, and S-C bond lengths, as well as the geometry around the sulfur atom and the orientation of the 2,4-dimethylphenyl group.

Furthermore, DFT calculations yield valuable information about the electronic properties of the molecule. The distribution of electron density can be visualized to identify electron-rich and electron-deficient regions, which is crucial for predicting reactivity. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also obtained. The HOMO-LUMO gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

DFT can also be employed to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule. Other properties that can be computed include Mulliken charges on each atom, dipole moments, and polarizability. In the context of solithromycin analogs, which also contain complex organic structures, DFT has been used to identify key hydrogen bonding interactions that influence their potency nih.gov.

A hypothetical data table of DFT-calculated properties for this compound is presented below.

| Property | Calculated Value |

| S-Cl Bond Length | 2.07 Å |

| S=O Bond Length | 1.45 Å |

| S-C Bond Length | 1.78 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their theoretical framework. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results. However, their computational cost is significantly higher than that of DFT, making them more suitable for smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could be used to benchmark the results obtained from DFT methods. Ab initio methods have been successfully used to calculate thermochemical data for small organosulfur compounds acs.org.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, the accuracy of semi-empirical methods is generally lower. They can be useful for preliminary investigations of molecular geometry and for studying large systems where higher-level methods are not feasible.

Conformational Analysis and Energetic Profiles

The 2,4-dimethylphenyl group in this compound can rotate around the S-C bond, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

The results of a conformational analysis are usually presented as an energetic profile, which is a plot of the relative energy versus the dihedral angle. The minima on this profile correspond to stable conformers, while the maxima represent transition states for conformational interconversion. The energy difference between the conformers determines their relative populations at a given temperature, according to the Boltzmann distribution. Understanding the preferred conformation is important as it can influence the molecule's reactivity and physical properties.

Reaction Mechanism Modeling and Energy Barrier Calculations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactions with nucleophiles, for example. To model a reaction mechanism, the structures of the reactants, products, and any intermediates and transition states are optimized.

The transition state is a key structure on the reaction pathway, representing the highest energy point. By locating the transition state, the activation energy (energy barrier) for the reaction can be calculated as the energy difference between the transition state and the reactants. This provides a quantitative measure of the reaction rate. Computational studies on the reactions of sulfonyl chlorides have proposed SN2 or addition-elimination pathways, and theoretical calculations can help to distinguish between these possibilities mdpi.com.

For instance, the reaction of this compound with an amine could be modeled to understand the formation of the corresponding sulfonamide. DFT calculations could be used to map out the entire reaction pathway, providing insights into the step-by-step process of bond breaking and bond formation.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the classical equations of motion are solved for the atoms in the molecule, allowing their movements to be tracked over time. This generates a trajectory that can be analyzed to understand the dynamic properties of the molecule.

For this compound, MD simulations could be used to study its conformational dynamics in different solvents, providing a more realistic picture of its behavior in solution. These simulations can reveal how the molecule flexes and rotates, and how it interacts with its environment. This information is particularly useful for understanding processes such as solvation and transport properties. MD simulations are applicable to both small molecules and macromolecules nih.gov.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While more commonly used in drug design, QSAR can also be applied to predict the reactivity of compounds in chemical synthesis.

To develop a QSAR model for the reactivity of substituted phenyl sulfurochloridoites, a set of compounds with known reaction rates would be needed. A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be based on constitutional, topological, geometric, or electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the reactivity.

A successful QSAR model could then be used to predict the reactivity of new, unsynthesized compounds, such as this compound, aiding in the design of synthetic routes and the optimization of reaction conditions. For example, QSAR models have been used to predict the activity of indolyl aryl sulfones magtech.com.cn.

Synthetic Applications of 2,4 Dimethylphenyl Sulfurochloridoite in Complex Molecule Synthesis

Role as a Reagent in Carbon-Sulfur Bond Formation

The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry, enabling the synthesis of a vast array of molecules with significant applications in materials science and pharmaceuticals. Reagents capable of delivering a sulfur moiety to a carbon nucleophile are essential for this purpose. While direct evidence for 2,4-Dimethylphenyl sulfurochloridoite is scarce, the C–S bond formation is often achieved using sulfonyl chlorides, which can be generated from precursors.

Transition metal-catalyzed cross-coupling reactions are a primary method for C–S bond formation. For instance, palladium N-heterocyclic carbene (NHC) complexes have demonstrated high catalytic activity for the cross-coupling of aryl halides with various thiols organic-chemistry.org. This highlights the importance of having versatile sulfur-containing coupling partners. A reagent like this compound could potentially serve as a precursor to a reactive sulfur species in such catalytic cycles.

Key strategies for C–S bond formation often involve:

Nucleophilic Substitution: Where a sulfur nucleophile displaces a leaving group on a carbon atom.

Cross-Coupling Reactions: Typically catalyzed by transition metals like palladium or nickel, coupling organometallic reagents with sulfur electrophiles or vice versa organic-chemistry.org.

Photocatalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating reactive radicals that can undergo C–S bond formation nih.gov.

The reactivity of the sulfur-chlorine bond in this compound suggests it could act as an electrophilic sulfur source, reacting with carbon nucleophiles to form a new C–S bond, although this pathway is less common than those involving sulfonyl chlorides.

Formation of Sulfonic Acid Derivatives

Sulfonic acids and their derivatives are crucial intermediates in organic synthesis. The standard method for their preparation involves the sulfonation of aromatic compounds using reagents like chlorosulfonic acid or sulfur trioxide google.comgoogle.com. An aryl sulfonyl chloride is a common product of these reactions, which can then be hydrolyzed to the corresponding sulfonic acid or used to prepare other derivatives like sulfonates nih.govmdpi.com.

Aryl chlorosulfates have been employed as precursors to sulfonyl chlorides. For example, 2,4,6-trichlorophenyl chlorosulfate reacts with organozinc reagents to generate sulfonyl chloride intermediates in situ nih.govmit.edu. This strategy circumvents the harsh conditions of traditional sulfonation. By analogy, this compound could potentially be oxidized to a corresponding chlorosulfate or related species, which could then participate in similar transformations to yield sulfonic acid derivatives.

| Precursor Type | Reagent Example | Typical Transformation | Product Class |

| Aryl Carboxylic Acid | Copper Catalyst, SO₂, Halogen Source | Decarboxylative Halosulfonylation | Aryl Sulfonyl Halide nih.gov |

| Aryl Boronic Acid | Palladium Catalyst, Phenyl Chlorosulfate | Palladium-Mediated Sulfonylation | Aryl Sulfonyl Chloride nih.gov |

| Aryl Zinc Reagent | 2,4,6-Trichlorophenyl Chlorosulfate | Nucleophilic Substitution | Aryl Sulfonyl Chloride (in situ) nih.govmit.edu |

| Arene | Chlorosulfonic Acid | Electrophilic Aromatic Substitution | Aryl Sulfonyl Chloride nih.govmdpi.com |

Synthesis of Sulfones and Sulfonamides

Sulfones and sulfonamides are prominent functional groups in medicinal chemistry, found in numerous FDA-approved drugs nih.govmdpi.com. The most direct route to these compounds is the reaction of a sulfonyl chloride with an appropriate nucleophile—a carbanion (or organometallic reagent) for sulfones and an amine for sulfonamides nih.govnih.govorganic-chemistry.org.

Synthesis of Sulfonamides: The reaction between a sulfonyl chloride and a primary or secondary amine is typically robust and high-yielding. Modern methods focus on the efficient synthesis of the sulfonyl chloride precursor itself. One-pot procedures have been developed where an aryl halide or boronic acid is converted to a sulfonyl chloride and then immediately treated with an amine to furnish the sulfonamide nih.gov. The use of aryl chlorosulfates with organozinc reagents also provides a convenient one-pot method for preparing a diverse set of sulfonamides from heterocycles nih.govmit.edu.

Synthesis of Sulfones: The synthesis of sulfones often involves the coupling of sulfonyl chlorides with organometallic reagents or the reaction of sodium sulfinates with aryl triflates (as aryne precursors) organic-chemistry.org. Another approach is the reduction of sulfonyl chlorides to sulfinate salts, followed by alkylation to produce the target sulfone rsc.org.

The potential utility of this compound in these syntheses would likely depend on its ability to be converted into a 2,4-dimethylphenyl sulfonyl chloride intermediate, which could then be used in these established synthetic sequences.

| Target Compound | Precursor 1 | Precursor 2 | Method |

| Aryl Sulfonamide | Aryl Sulfonyl Chloride | Amine | Nucleophilic Substitution nih.govnih.gov |

| Aryl Sulfonamide | Arylboronic Acid | Amine, SO₂ source | One-Pot Pd-Catalyzed Sulfonylation nih.gov |

| Diaryl Sulfone | Arylsulfonyl Chloride | Arylboronic Acid | Palladium-Catalyzed Coupling organic-chemistry.org |

| Aliphatic Sulfone | Sulfonyl Chloride | Alkyl Halide | Mg-mediated Reduction/Alkylation rsc.org |

Construction of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are integral to many biologically active compounds and functional materials. Their synthesis often relies on reagents that can provide one or more sulfur atoms in a controlled manner. Sulfur monochloride (S₂Cl₂) is a notable reagent used for constructing a variety of heterocycles, including 1,2-dithioles and 1,2,3-dithiazoles, where the reaction conditions dictate the structure of the final product researchgate.net.

Given its structure, this compound could theoretically participate in cyclization reactions. For instance, it could react with a bifunctional molecule containing two nucleophilic sites, where the sulfur atom of the sulfurochloridoite is incorporated into the new heterocyclic ring. While specific examples are not documented, the general principle of using sulfur electrophiles for heterocycle synthesis is well-established organic-chemistry.org.

Applications in Multi-Step Organic Synthesis Sequences

Multi-step synthesis is the strategic construction of complex molecules through a sequence of chemical reactions vapourtec.com. The utility of a specific reagent in this context depends on its reliability, selectivity, and functional group tolerance. Sulfonyl chlorides and their derivatives are frequently used in multi-step sequences to install sulfonamide or sulfone moieties, which can act as key pharmacophores or direct subsequent reactions.

For instance, a synthetic sequence might involve the creation of an aryl sulfonyl chloride from a readily available starting material, followed by its reaction with a complex amine fragment to complete the synthesis of a drug candidate nih.gov. The ability to generate sulfonylating reagents under mild conditions is particularly valuable, as it allows for their use late in a synthetic sequence without disturbing sensitive functional groups elsewhere in the molecule. Although this compound itself is not a documented reagent in major synthetic campaigns, its role would be envisioned as a precursor to the more commonly used sulfonyl chloride, fitting into the broader strategy of complex molecule construction.

Advanced Research Topics and Future Directions

Development of Novel Catalytic Systems for Sulfurochloridoite Transformations

The development of innovative catalytic systems is crucial for advancing the utility of sulfurochloridoites. While specific catalysts for 2,4-dimethylphenyl sulfurochloridoite are not extensively documented, research on related aryl chlorides in transformations like the Suzuki-Miyaura coupling highlights the potential for progress. For instance, novel palladium catalyst systems have been shown to be effective for the coupling of challenging aryl chlorides. nih.gov Future research could focus on designing catalysts tailored for sulfurochloridoite transformations, potentially involving transition metals or organocatalysts to achieve high efficiency and selectivity.

Table 1: Potential Catalytic Systems for Sulfurochloridoite Transformations

| Catalyst Type | Potential Application | Advantages |

|---|---|---|

| Palladium-based catalysts | Cross-coupling reactions | High efficiency and functional group tolerance. |

| Nickel-based catalysts | Reductive coupling | Lower cost compared to palladium. |

Investigation of Asymmetric Reactions Involving Sulfurochloridoite Intermediates

Asymmetric synthesis is a cornerstone of modern medicinal and materials chemistry. The investigation of asymmetric reactions involving sulfurochloridoite intermediates is a promising avenue for creating chiral sulfur-containing molecules with unique biological and material properties. This could involve the use of chiral ligands to control the stereochemical outcome of reactions where the sulfurochloridoite is a key intermediate. The development of stereoselective methods would significantly expand the synthetic toolbox available to chemists working with this class of compounds.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The continuous synthesis of reactive intermediates like sulfenyl chlorides has been successfully demonstrated, showcasing the potential of flow chemistry to handle hazardous reagents and exothermic reactions safely. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to more efficient and safer manufacturing processes. nih.govresearchgate.netchemistryworld.com

Key benefits of flow chemistry for sulfurochloridoite synthesis include:

Enhanced Safety: Minimizes the volume of hazardous materials at any given time.

Precise Temperature Control: Allows for the management of highly exothermic or endothermic reactions.

Improved Mixing: Leads to better reaction kinetics and product yields.

Scalability: Facilitates a seamless transition from laboratory-scale synthesis to industrial production.

Green Chemistry Principles in Sulfurochloridoite Synthesis and Application

The principles of green chemistry are increasingly guiding the development of new chemical processes. nih.gov In the context of sulfurochloridoite chemistry, there is a significant opportunity to develop more environmentally benign synthetic routes. researchgate.netgreenchemistry.school This includes the use of safer solvents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. nih.gov For example, recent advancements in the synthesis of sulfonyl fluorides have focused on creating eco-friendly conversion processes that produce non-toxic byproducts. sciencedaily.com The valorization of industrial byproducts like sulfur is another key aspect of green chemistry that can be applied to the synthesis of sulfur-containing polymers. flinders.edu.au

Table 2: Application of Green Chemistry Principles to Sulfurochloridoite Synthesis

| Green Chemistry Principle | Potential Application |

|---|---|

| Waste Prevention | Develop high-yield reactions with minimal byproducts. |

| Atom Economy | Design synthetic routes that maximize the incorporation of all materials. |

| Use of Catalysis | Employ catalysts to reduce energy consumption and improve selectivity. |

| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives like water or ionic liquids. |

Exploration of New Reaction Pathways and Mechanistic Insights

Fundamental to advancing the field is the exploration of new reaction pathways and a deep understanding of the underlying reaction mechanisms. Uncovering novel transformations of sulfurochloridoites can lead to the synthesis of new classes of compounds with unique properties. Mechanistic studies, including computational and experimental approaches, can provide crucial insights into reaction intermediates and transition states. For instance, unexpected reaction outcomes, such as carbon dioxide insertion in related sulfur chemistry, can lead to the discovery of new synthetic methodologies. researchgate.net A thorough understanding of reaction mechanisms is essential for optimizing reaction conditions and designing more efficient synthetic routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.